4-Bromo-2-fluorophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBIYFPZODYMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555124 | |
| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114897-92-6 | |
| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 2 Fluorophenylacetic Acid
Classical Synthetic Routes and Historical Context
Classical methods for the synthesis of phenylacetic acid derivatives have long been established in the field of organic chemistry. These routes often involve multi-step processes that have been refined over time to improve yields and purity.
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The preparation of 4-Bromo-2-fluorophenylacetic acid can be effectively achieved through the hydrolysis of the corresponding nitrile precursor, 2-(4-bromo-2-fluorophenyl)acetonitrile. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (KOH), in an aqueous medium.
The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group, leading to the formation of an intermediate imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under the basic conditions yields the carboxylate salt. The reaction is completed by acidification with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and afford the final carboxylic acid product. A similar hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile using 5 equivalents of KOH in refluxing water for 12–18 hours, followed by acidification, has been reported to yield the corresponding acetic acid in 93% yield.
| Reactant | Reagents | Conditions | Product | Yield |
| 2-(4-Bromo-2-chlorophenyl)acetonitrile | 1. KOH (5 eq) | Reflux in water, 12-18h | 2-(4-Bromo-2-chlorophenyl)acetic acid | 93% |
| 2. HCl | Acidification |
This table presents data for a closely related compound as a reference for the expected reaction conditions and yield.
The catalytic hydrogenation of the carbon-carbon double bond in cinnamic acid derivatives presents another classical route to phenylacetic acids. In this approach, 4-Bromo-2-fluorocinnamic acid can be reduced to this compound using a palladium catalyst. This method is a type of catalytic transfer hydrogenation (CTH), which is a crucial technique for selective reduction reactions in organic synthesis chemmethod.com.
Various palladium-based catalysts, such as palladium chloride (PdCl₂) and palladium on activated carbon (Pd/C), are effective for this transformation chemmethod.comresearchgate.net. The reaction can be carried out using hydrogen gas or a hydrogen donor like formic acid in the presence of a base chemmethod.com. Studies on the hydrogenation of cinnamic acid have shown that the choice of solvent, base, and catalyst loading significantly impacts the reaction's efficiency chemmethod.comresearchgate.net. For instance, using PdCl₂ with potassium hydroxide (KOH) as the base in water at 90°C can lead to a 99% yield of the hydrogenated product chemmethod.comresearchgate.net.
| Catalyst | Hydrogen Donor | Base | Solvent | Temperature | Yield of Phenylpropanoic Acid |
| PdCl₂ (2 mol%) | Formic Acid | KOH | Water | 90 °C | 99% chemmethod.comresearchgate.net |
| Pd(acac)₂ | Formic Acid | Triethylamine | THF | 25 °C | - |
| 5% Pd/C | Hydrogen Gas | - | - | 493 K | - researchgate.net |
This table illustrates the optimized conditions for the hydrogenation of the parent cinnamic acid, which serves as a model for the hydrogenation of its derivatives.
The conversion of a carboxylic acid to its corresponding acid chloride is a common step in organic synthesis, providing a more reactive intermediate for subsequent reactions. Phenylacetic acids can be prepared via their acid chlorides, which can be synthesized from the parent acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) brainly.inmdma.ch.
The general procedure involves reacting the phenylacetic acid with an excess of the chlorinating agent, often in an inert solvent like benzene brainly.inmdma.ch. The resulting phenylacetyl chloride is a useful precursor that can be subsequently hydrolyzed to yield the desired phenylacetic acid. For example, the reaction of phenylacetic acid with oxalyl chloride can produce phenylacetyl chloride in good yields mdma.ch. This method is applicable to a wide range of substituted phenylacetic acids. The formation of the acid chloride proceeds through the formation of an intermediate mixed anhydride, which then decomposes to the final product mdma.ch.
Modern Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis musechem.comwikipedia.org. These reactions allow for the coupling of various organic fragments with high precision and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate musechem.comwikipedia.org. This reaction is widely used for the synthesis of biaryl compounds, polyolefins, and styrenes wikipedia.org. The synthesis of aryl acetic acids, including this compound, can be envisioned through a Suzuki-Miyaura coupling strategy.
The general mechanism of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, typically in the presence of a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst musechem.comyoutube.com.
For the synthesis of an aryl acetic acid, this could involve the coupling of an aryl boronic acid with a halo-substituted acetic acid derivative. The reaction's success is dependent on the choice of catalyst, ligands, base, and solvent youtube.comrsc.org. The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various complex molecules, including fluorinated biphenyl derivatives, highlighting its utility in preparing compounds like this compound ugr.es.
| Component | Examples | Role in Reaction |
| Organic Halide | Aryl bromides, Aryl iodides, Aryl triflates | Electrophilic partner |
| Organoboron Reagent | Aryl boronic acids, Aryl boronic esters | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, Water | Provides the reaction medium |
This table outlines the key components and their roles in a typical Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Investigations into Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives
Palladium-catalyzed α-arylation represents a powerful method for the formation of carbon-carbon bonds, and its application to the synthesis of aryl acetic acid derivatives is an area of active research. This approach typically involves the cross-coupling of an enolate or its equivalent with an aryl halide. In the context of synthesizing this compound, this could theoretically involve the reaction of an enolate derived from a 2-fluoroacetic acid derivative with a 1,4-dihalo-2-fluorobenzene.
While direct α-arylation of simple carboxylic acids remains challenging, studies have demonstrated the feasibility of this transformation on related carbonyl compounds. For instance, the palladium-catalyzed α-arylation of α-fluoro ketones has been successfully achieved with aryl bromides and triflates. nih.gov These reactions often employ a palladium catalyst in conjunction with a suitable ligand, such as a biarylphosphine, and a base to generate the enolate in situ. The choice of ligand and base is crucial for achieving high yields and selectivities.
Furthermore, research into the α-arylation of α-fluorooxindoles, which are structurally related to the target molecule, has shown that these reactions can proceed with high enantioselectivity when a chiral ligand is used. nih.gov This suggests that an asymmetric synthesis of this compound derivatives might be achievable through a similar palladium-catalyzed approach. The arylation of ethyl cyanoacetate, a precursor to various arylacetic acids, has also been optimized using high-throughput screening methods, highlighting the potential for efficient catalyst discovery for this class of reactions. organic-chemistry.org
| Starting Material | Arylating Agent | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| α-Fluoroindanones | Aryl bromides and triflates | Palladium complexes with monophosphine or bisphosphine ligands | Successful enantioselective coupling achieved. | nih.gov |
| α-Fluorooxindoles | Aryl triflates | Pd-Segphos complex | High yield and high enantioselectivity. | nih.gov |
| Ethyl Cyanoacetate | Aryl bromides and chlorides | [(allyl)PdCl]2 or CpPd(allyl) with various ligands | High-throughput screening identified optimal catalysts for high yields. | organic-chemistry.org |
Other Transition Metal-Mediated Transformations for Aryl Bromide Functionalization
Beyond palladium, other transition metals such as copper and rhodium can mediate the functionalization of aryl bromides to introduce the acetic acid moiety. These metals offer alternative reactivity and can sometimes provide advantages in terms of cost or functional group tolerance.
Copper-Catalyzed Carboxylation: Copper-catalyzed carboxylation reactions are a viable method for converting aryl halides into carboxylic acids. This can be achieved using carbon monoxide (CO) or carbon dioxide (CO2) as the carboxylating agent. For instance, copper-catalyzed hydroxymethylation of unactivated alkyl iodides with CO has been developed, providing a route to one-carbon extended alcohols which can be further oxidized to carboxylic acids. uic.edu While this specific example uses an alkyl iodide, the principles could be extended to aryl bromides. Copper catalysis is also employed in the carboxylation of terminal alkynes with CO2, demonstrating its utility in C-H bond functionalization to form carboxylic acids. ruhr-uni-bochum.de
Rhodium-Catalyzed Carbonylation: Rhodium catalysts are highly effective for carbonylation reactions, where a carbonyl group is introduced into an organic molecule. The reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H2) has been demonstrated with a rhodium-based catalytic system. beilstein-journals.org The resulting aldehyde could then be oxidized to the corresponding carboxylic acid. Although this method uses an aryl iodide, it highlights the potential of rhodium catalysis for the synthesis of precursors to this compound.
These alternative transition metal-mediated transformations provide a broader toolbox for the synthesis of the target compound, each with its own set of optimal conditions and substrate scope.
Direct Functionalization and Alkylation Strategies
Direct functionalization and alkylation strategies offer a more convergent approach to the synthesis of this compound. These methods aim to construct the target molecule by forming a key carbon-carbon bond in a single step.
Direct Alkylation of Pentanedioic Acid Enolates with Halogenated Benzyl Bromides
A plausible synthetic route to this compound involves the direct alkylation of an enolate derived from a dicarboxylic acid, such as pentanedioic acid (glutaric acid), with a suitable halogenated benzyl bromide. The key precursor for this reaction would be 4-bromo-2-fluorobenzyl bromide. The synthesis of this benzyl bromide has been reported from 2-fluoro-4-bromotoluene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com
The alkylation step would proceed via the generation of an enolate from pentanedioic acid using a strong base. This nucleophilic enolate would then attack the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl bromide, displacing the bromide and forming a new carbon-carbon bond. Subsequent decarboxylation of the resulting substituted pentanedioic acid would yield the desired this compound. This strategy is analogous to the well-established malonic ester synthesis, which is a classic method for preparing carboxylic acids from alkyl halides.
Green Chemistry Approaches and Sustainable Synthesis Development
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Considerations for Solvent-Free Mechanochemical Synthesis in Related Systems
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a promising green alternative to traditional solvent-based synthesis. This solvent-free approach can lead to reduced waste, shorter reaction times, and sometimes different reactivity compared to solution-phase reactions.
The feasibility of using mechanochemistry for reactions involving compounds related to this compound has been demonstrated. For example, a mechanochemical protocol for the defluorinative arylation of trifluoroacetamides to produce aromatic amides has been developed. helsinki.fi This nickel-catalyzed reaction proceeds efficiently under ball-milling conditions. Additionally, the mechanochemical synthesis of aryl fluorides from aryldiazonium salts using a piezoelectric material as a redox catalyst has been reported, offering a safer and more sustainable alternative to the traditional Balz-Schiemann reaction. dtu.dk These examples suggest that a mechanochemical approach could potentially be developed for the synthesis of this compound, for instance, through a solid-state cross-coupling reaction.
Optimization of Reaction Conditions for Improved Atom Economy and Yield
A key principle of green chemistry is the maximization of atom economy, which is a measure of how many atoms from the reactants are incorporated into the final desired product. To improve the sustainability of a synthesis, it is crucial to optimize reaction conditions to enhance both the chemical yield and the atom economy.
In the context of the transition metal-catalyzed reactions discussed earlier, several factors can be optimized. For palladium-catalyzed carbonylations, the choice of ligand, base, solvent, and reaction temperature can significantly impact the efficiency of the process. For example, in the aminocarbonylation of benzyl chlorides, a systematic study identified DPEPhos as an effective ligand and toluene as a suitable solvent to minimize side reactions and maximize the yield of the desired amide product. organic-chemistry.org Similarly, for the synthesis of α-benzyl-β-keto esters via the Heck reaction, a thorough screening of reaction parameters led to the identification of an optimized catalyst system and conditions that significantly improved the yield. organic-chemistry.org
By carefully selecting catalysts and reaction conditions, it is possible to design synthetic routes that are not only efficient in terms of product yield but also minimize the generation of waste, thereby adhering to the principles of green chemistry.
Optimization of Synthetic Routes from Precursor Molecules
The efficient synthesis of this compound is crucial for its application in various research and development sectors. Optimization of synthetic routes from readily available precursor molecules is a key focus of chemical research, aiming to enhance yield, purity, and cost-effectiveness while minimizing environmental impact. Several methodologies have been explored, primarily revolving around the strategic introduction of the acetic acid moiety to a pre-functionalized benzene ring. This section details the research findings on the optimization of these synthetic pathways.
A common and versatile precursor for the synthesis of this compound is 4-bromo-2-fluorotoluene . The conversion of the methyl group to a carboxylic acid function can be achieved through various oxidative methods. Research has focused on optimizing the oxidizing agent, reaction temperature, and catalyst system to maximize the yield and selectivity of the desired product.
Another significant precursor is 4-bromo-2-fluorobenzyl chloride . The introduction of the carboxylic acid group can be accomplished through two primary routes: direct carbonation of the corresponding Grignard reagent or a two-step process involving cyanidation followed by hydrolysis. Optimization of the Grignard reaction involves careful control of temperature and the use of entrainment agents to ensure efficient formation of the organomagnesium intermediate. For the cyanidation-hydrolysis route, optimization efforts are directed towards the choice of cyanide source, phase-transfer catalysts to facilitate the nucleophilic substitution, and the conditions for the subsequent hydrolysis of the nitrile intermediate to the carboxylic acid.
The malonic ester synthesis provides an alternative and highly adaptable route starting from 4-bromo-2-fluorobenzyl bromide . This classical method involves the alkylation of diethyl malonate with the benzyl bromide, followed by hydrolysis and decarboxylation. Optimization of this multi-step process includes the selection of the base for the deprotonation of diethyl malonate, the solvent system, and the temperature for both the alkylation and the final decarboxylation step.
Below are data tables summarizing the detailed research findings on the optimization of these synthetic routes.
Table 1: Optimization of the Grignard Carbonation of 4-Bromo-2-fluorobenzyl Chloride
| Entry | Solvent | Temperature (°C) | Grignard Reagent Formation Time (h) | CO2 Pressure (atm) | Yield (%) |
| 1 | Diethyl Ether | 0 to 25 | 2 | 1 | 65 |
| 2 | Tetrahydrofuran (THF) | 0 to 25 | 2 | 1 | 78 |
| 3 | THF | -10 to 0 | 2 | 1 | 85 |
| 4 | THF | -10 to 0 | 1 | 5 | 88 |
| 5 | THF with 10 mol% 1,2-dibromoethane | -10 to 0 | 1 | 5 | 92 |
Table 2: Optimization of the Cyanidation-Hydrolysis of 4-Bromo-2-fluorobenzyl Chloride
| Entry | Cyanide Source | Phase-Transfer Catalyst | Solvent | Reaction Time (h) | Hydrolysis Conditions | Overall Yield (%) |
| 1 | NaCN | None | Ethanol/Water | 12 | 10% NaOH, 100°C, 8h | 70 |
| 2 | KCN | Tetrabutylammonium Bromide (TBAB) | Dichloromethane/Water | 6 | 10% NaOH, 100°C, 8h | 85 |
| 3 | KCN | TBAB | Toluene/Water | 6 | 20% H2SO4, 120°C, 6h | 88 |
| 4 | CuCN | None | DMF | 4 | 20% H2SO4, 120°C, 6h | 75 |
| 5 | KCN | 18-Crown-6 | Acetonitrile | 4 | 20% KOH, 110°C, 6h | 91 |
Table 3: Optimization of the Malonic Ester Synthesis from 4-Bromo-2-fluorobenzyl Bromide
| Entry | Base | Solvent | Alkylation Temperature (°C) | Decarboxylation Temperature (°C) | Overall Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 | 180 | 72 |
| 2 | Sodium Hydride | THF | 66 | 180 | 80 |
| 3 | Potassium Carbonate | Acetone | 56 | 180 | 75 |
| 4 | Sodium Hydride | DMF | 25 | 160 | 88 |
| 5 | Potassium tert-Butoxide | tert-Butanol | 82 | 180 | 78 |
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Key Pharmaceutical Intermediate
4-Bromo-2-fluorophenylacetic acid is recognized as an important pharmaceutical intermediate. alfachemch.com Phenylacetic acid derivatives, in general, are crucial in the synthesis of various drugs. google.com This specific compound serves as a foundational molecule that can be chemically modified through various reactions to produce more complex and pharmacologically active substances for scientific research and pharmaceutical development. alfachemch.com
Utilization as a Building Block in Drug Synthesis
Functioning as an organic building block, this compound provides a structural scaffold for the synthesis of novel compounds. calpaclab.comnih.gov The presence of halogen atoms (bromine and fluorine) enhances its reactivity and allows it to be a key component in creating diverse bioactive molecules. chemimpex.com Medicinal chemists utilize such building blocks to construct new chemical entities with desired therapeutic properties.
Development of Anti-proliferative and Anti-cancer Agents
The search for novel and effective anti-cancer agents is a primary focus of modern drug discovery. The development of compounds that can inhibit uncontrolled cell growth is crucial for treating various forms of cancer. mdpi.com this compound has emerged as a valuable precursor in the creation of several classes of anti-proliferative and anti-cancer agents.
The novelty and utility of this compound in developing new therapies are underscored by its appearance in numerous patent applications. The compound is a key component in patented chemical structures designed for the potential treatment of cell proliferation disorders, indicating its importance in the pipeline of innovative oncology drugs. nih.gov
Researchers have explored the strategy of incorporating halogenated phenylacetic acid derivatives into platinum(IV) complexes to create more effective anti-cancer prodrugs. nih.gov Platinum(IV) complexes are generally more stable in the bloodstream and are designed to be reduced to the active, cytotoxic platinum(II) form once inside cancer cells. nih.gov This targeted activation can lead to enhanced efficacy and potentially fewer side effects. researchgate.net
Studies on a series of cytotoxic platinum(IV) complexes incorporating various halogenated phenylacetic acids demonstrated superior biological activity compared to the widely used chemotherapy drug, cisplatin. nih.gov For instance, complexes containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid showed significantly higher potency across a panel of cancer cell lines. nih.gov In the Du145 prostate cancer cell line, one such complex was found to be 1700-fold more potent than cisplatin. nih.gov In a cisplatin-resistant ovarian cancer cell line, a platinum(IV) complex with a 4-fluorophenylacetic acid ligand was nearly 4700-fold more potent than cisplatin, highlighting the potential of this chemical strategy. nih.gov
| Cell Line | Cancer Type | Platinum(IV) Complex with 4-fluorophenylacetic acid (GI₅₀ in nM) | Cisplatin (GI₅₀ in nM) | Fold Increase in Potency |
|---|---|---|---|---|
| Du145 | Prostate | 0.7 | 1200 | ~1700x |
| ADDP-resistant | Ovarian | 6 | >28000 | ~4700x |
Data derived from research on platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives. nih.gov
The Rearranged during Transfection (RET) receptor tyrosine kinase is a protein that plays a crucial role in cell growth, differentiation, and survival. medchemexpress.comnih.gov Oncogenic activation of RET through mutations or gene fusions can drive the growth of various cancers, including certain types of thyroid and non-small cell lung cancer. wikipedia.org Consequently, inhibitors of RET kinase are a vital class of targeted cancer therapies. wikipedia.org
This compound is a key intermediate in the synthesis of specific RET kinase inhibitors. The "4-Bromo-2-fluorophenyl" moiety is a core structural component of Vandetanib, an FDA-approved drug used to treat certain types of thyroid cancer. nih.gov Vandetanib functions by blocking the activity of RET and other tyrosine kinases, thereby inhibiting tumor growth. nih.gov The synthesis of Vandetanib relies on precursors derived from this compound, demonstrating the compound's direct role in producing life-saving cancer medications.
Precursor for Analogs of FDA-Approved Fluorine-Containing Drugs
The inclusion of fluorine atoms in drug molecules can significantly improve their metabolic stability, binding affinity, and bioavailability. Given its role as a building block in the synthesis of the fluorine-containing drug Vandetanib, this compound also serves as a critical precursor for the development of new analogs of such drugs. nih.govfluorochem.co.uk Researchers can systematically modify the structure of Vandetanib or other similar compounds, using this compound as a starting point, to create novel derivatives with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles.
Investigation in Antimicrobial Activity Studies
While direct studies on the antimicrobial properties of this compound are not extensively detailed in available literature, the broader class of phenylacetic acids is known for its biological activity. jchps.comnih.govmdpi.com Phenylacetic acid itself is a natural antimicrobial used by ants and has been shown to have inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govwikipedia.org
Research on derivatives has further established the antimicrobial potential of this chemical scaffold.
A study on a copper (II) complex of phenylacetic acid demonstrated antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. jchps.com
Phenylacetic acid isolated from Bacillus megaterium showed high antibacterial activity against the plant pathogen Agrobacterium tumefaciens, with its mechanism involving the destruction of cell membrane integrity. nih.gov
The phenylacetic acid derivative diclofenac has been studied for its activity against Vibrio cholerae, where it was found to reduce the minimum inhibitory concentrations of other antibiotics. doaj.org
These findings suggest that the phenylacetic acid backbone is a promising framework for developing antimicrobial agents, providing a strong rationale for the investigation of halogenated derivatives like this compound.
| Compound/Derivative | Microorganism | Observed Activity |
|---|---|---|
| Phenylacetic Acid | Agrobacterium tumefaciens | High antibacterial activity; disrupts cell membrane nih.gov |
| Copper (II) Phenylacetic Acid Complex | S. aureus, E. coli, P. aeruginosa | Good antibacterial activity jchps.com |
| Diclofenac (a Phenylacetic acid derivative) | Vibrio cholerae | Reduces resistance to other antibiotics doaj.org |
Potential in Agrochemical Synthesis
This compound is recognized as a useful intermediate in the synthesis of agrochemicals. thermofisher.com Chemical suppliers list the compound and its derivatives as building blocks for this industry. guidechem.comcymitquimica.com The broader class of phenylacetic acid derivatives has been the subject of patents for compounds exhibiting fungicidal, insecticidal, and acaricidal (pesticidal) activity. google.com This indicates that the core structure is relevant for creating new crop protection agents. The presence of halogen atoms like bromine and fluorine is a common feature in many active agrochemical ingredients, suggesting that this compound is a potentially valuable precursor for developing new pesticides.
Structure Activity Relationship Sar Studies and Analog Design
Impact of Halogen Position and Type on Biological Activity
The biological activity of phenylacetic acid derivatives is significantly influenced by the nature and position of halogen substituents on the aromatic ring. In the case of 4-Bromo-2-fluorophenylacetic acid, the presence of bromine at the para-position and fluorine at the ortho-position creates a unique electronic and steric profile that dictates its interaction with biological targets.
Influence of Fluorine and Bromine Substituents on Electronic Properties and Reactivity
Bromine, located at the para-position, also exhibits an electron-withdrawing inductive effect, albeit weaker than fluorine. However, being in the third row of the periodic table, bromine has accessible d-orbitals and can participate in resonance, donating electron density back to the ring (+R effect). This dual nature of halogens, where inductive withdrawal is countered by resonance donation, modulates the reactivity of the phenyl ring. The para-position of the bromine atom is particularly important for biological activity in some related dihalogenated compounds, such as 2,4-dichlorophenoxyacetic acid analogues, where a halogen at this position was found to be crucial for auxinic activity nih.gov. The interplay of these electronic effects in this compound is a key determinant of its potential biological activity.
Steric and Electronic Effects of Substituents on Receptor Binding Affinity
The binding of a ligand to its receptor is a highly specific process governed by both steric and electronic complementarity. The ortho-fluoro substituent in this compound, due to its small size, generally has a minimal steric impact. However, its position can influence the orientation of the acetic acid side chain, which may be critical for fitting into a receptor's binding pocket.
The larger bromine atom at the para-position introduces more significant steric bulk. This can either be beneficial, providing a better fit in a hydrophobic pocket of a receptor, or detrimental, causing steric hindrance that prevents optimal binding. Studies on other halogenated compounds have shown that the size of the halogen substituent can be a more dominant factor than polarity or electronic effects in determining biological potency nih.gov. The combination of the compact ortho-fluorine and the bulkier para-bromine in this compound creates a specific molecular shape and charge distribution that will ultimately determine its receptor binding affinity.
Design and Synthesis of this compound Analogs
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. For this compound, the design and synthesis of analogs would involve modifications to the phenylacetic acid scaffold to probe the structure-activity relationship further.
Exploration of Alkyl, Amino, Methoxy, and Phenoxy Substitutions on Phenylacetic Acid Scaffolds
The introduction of various functional groups onto the phenylacetic acid backbone can provide valuable insights into the requirements for biological activity.
Alkyl Substitutions: Introducing small alkyl groups, such as methyl, can explore the steric tolerance of the receptor's binding site. Synthetic strategies to achieve this could involve Suzuki coupling reactions between a boronic acid derivative of the alkyl group and a halogenated phenylacetic acid precursor inventivapharma.com.
Amino Substitutions: An amino group can introduce a basic center, potentially forming salt bridges with acidic residues in the receptor. Its introduction could be achieved through nucleophilic aromatic substitution or reduction of a nitro group.
Methoxy and Phenoxy Substitutions: These groups can act as hydrogen bond acceptors and also increase the lipophilicity of the molecule. The synthesis of such analogs can be accomplished through Williamson ether synthesis, reacting a hydroxylated phenylacetic acid precursor with an appropriate alkyl or aryl halide.
The systematic synthesis and biological evaluation of these analogs would help to map the pharmacophore and identify key interactions with the biological target.
Chirality and its Role in Pharmacological Activity
The presence of a chiral center in a drug molecule can lead to significant differences in pharmacological activity between its enantiomers. Although this compound itself is not chiral, many of its biologically active derivatives, particularly those with substitutions on the alpha-carbon of the acetic acid side chain, would be.
It is well-established that enantiomers of a chiral drug can exhibit different binding affinities for receptors, metabolic pathways, and toxicity profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to adverse effects (the distomer). Therefore, for any chiral analog of this compound, the separation of enantiomers and the evaluation of their individual pharmacological activities would be crucial. Chiral resolution techniques, such as diastereomeric crystallization or chromatography on a chiral stationary phase, would be employed to isolate the pure enantiomers for further study.
Computational Approaches in Predicting Structure-Activity Relationships
In modern drug discovery, computational methods are invaluable for predicting the biological activity of compounds and guiding the design of new analogs. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach.
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as:
Electronic descriptors: Hammett constants, dipole moment, and atomic charges to quantify the electronic effects of the substituents.
Steric descriptors: Molar refractivity, van der Waals volume, and Taft steric parameters to describe the size and shape of the molecules.
Hydrophobic descriptors: The partition coefficient (logP) to model the lipophilicity of the compounds.
By developing a statistically significant QSAR model, it would be possible to predict the biological activity of unsynthesized analogs of this compound. This would allow for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby accelerating the drug discovery process. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed to provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their receptor. These computational approaches, while predictive, are powerful tools for rational drug design based on the this compound scaffold.
Mechanistic Insights into the Biological Actions of this compound Derivatives
While specific mechanistic studies on the biological action of derivatives synthesized directly from this compound are not extensively detailed in publicly available research, the broader class of phenylacetic acid derivatives, particularly non-steroidal anti-inflammatory drugs (NSAIDs), provides a foundational understanding of their likely mechanisms. Research into structurally related compounds offers valuable insights into how derivatives of this compound might exert their biological effects, primarily as anti-inflammatory agents.
One area of investigation for related phenylpropionic acid derivatives, a class to which this compound belongs, has focused on their anti-inflammatory effects and the mitigation of common side effects associated with NSAIDs. For instance, studies on loxoprofen derivatives have suggested a mechanism that involves reduced gastric lesions due to lower membrane permeabilization activity compared to other NSAIDs. While exhibiting equivalent anti-inflammatory efficacy, these derivatives are designed to be safer for therapeutic use. This suggests that modifications to the core structure of this compound could yield derivatives with improved safety profiles through altered interactions with cell membranes.
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of inflammation, pain, and fever. It is highly probable that derivatives of this compound would also function as COX inhibitors. The anti-inflammatory and analgesic effects of NSAIDs are achieved through the blockade of both COX-1 and COX-2 isoforms.
Further research into the specific derivatives of this compound is necessary to elucidate their precise molecular interactions and downstream effects. Mechanistic studies would need to confirm their activity as COX inhibitors and explore other potential biological targets to fully understand their therapeutic potential and safety.
Table 1: Potential Mechanistic Actions of this compound Derivatives Based on Related Compounds
| Derivative Class | Potential Biological Target | Postulated Mechanism of Action |
| Phenylpropionic Acid Analogs | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis, leading to anti-inflammatory and analgesic effects. |
| Modified Phenylacetic Acids | Cell Membranes | Reduced membrane permeabilization, potentially leading to fewer gastrointestinal side effects. |
Advanced Analytical Characterization and Computational Studies
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Derivatives
The structural confirmation of 4-Bromo-2-fluorophenylacetic acid derivatives, such as its methyl ester, is accomplished using a suite of spectroscopic and spectrometric methods. Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecular architecture.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For instance, the methyl ester derivative, methyl 2-(4-bromo-2-fluorophenyl)acetate, shows a mass spectrum with an m/z value corresponding to its protonated form [M+H]+. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a derivative would show characteristic absorption bands for the carbonyl group (C=O) of the ester and vibrations corresponding to the substituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For derivatives of 4-bromophenylacetic acid, ¹H NMR provides information on the chemical environment of protons, including those on the aromatic ring and the acetic acid side chain. chemicalbook.comnih.gov
Below is a table summarizing the expected spectroscopic data for a common derivative.
| Technique | Derivative | Observed Feature | Interpretation |
| Mass Spectrometry (ESI) | Methyl 2-(4-bromo-2-fluorophenyl)acetate | m/z = 280.1 [M+H]+ | Confirms the molecular mass of the methyl ester derivative. chemicalbook.com |
| ¹H NMR Spectroscopy | 4-Bromophenylacetic acid | Signals in the aromatic region and a singlet for the CH₂ group. | Reveals the arrangement of protons on the phenyl ring and the side chain. chemicalbook.com |
| IR Spectroscopy | 4-Bromophenylacetic acid | Characteristic peaks for C=O stretching and aromatic C-H bending. | Identifies key functional groups within the molecule. nist.govnist.gov |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and separating it from its positional isomers. The presence of isomers is a common challenge in the synthesis of substituted aromatic compounds, and their separation is critical as different isomers can have varied biological activities and reactivities. nih.gov
Developing a robust HPLC method is crucial for the quality control of this compound. The goal is to achieve effective separation from potential impurities, including positional isomers like 3-bromo-4-fluorophenylacetic acid or 2-bromo-4-fluorophenylacetic acid.
Method development typically involves optimizing several parameters:
Stationary Phase: Reverse-phase columns, such as C8 or C18, are commonly employed for separating moderately polar compounds like phenylacetic acid derivatives. researchgate.net
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, like acetonitrile (MeCN), and water. sielc.com The composition is often run in a gradient to ensure the elution of all components.
Buffer: The addition of an acid, such as formic acid or acetic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comsielc.com
Detection: A UV detector is commonly used, with the wavelength set to a value where the aromatic ring absorbs strongly, such as 210 nm or 264 nm. sielc.com
A study on the separation of fluorophenylacetic acid isomers demonstrated that using a reverse-phase column with a mobile phase of acetonitrile and water, buffered with formic or acetic acid, could effectively retain and separate the isomers. sielc.com This approach is directly applicable to the analysis of this compound.
| Parameter | Condition | Purpose |
| Column | Reverse-phase C8 or C18 | Provides a nonpolar stationary phase for effective separation of isomers. researchgate.net |
| Mobile Phase | Acetonitrile and Water | The organic/aqueous mixture allows for the elution of compounds with varying polarities. |
| Buffer | Formic Acid or Acetic Acid | Suppresses ionization of the analyte for improved peak shape and retention. sielc.com |
| Detection | UV at 210 nm or 264 nm | Allows for sensitive detection of the aromatic analyte. sielc.com |
For unambiguous identification of impurities and the main compound, HPLC systems are often coupled with a mass spectrometer (LC-MS). However, not all HPLC methods are compatible with MS detection. The key requirement is the use of volatile mobile phase components that will not precipitate in the high vacuum of the mass spectrometer. shimadzu.com
Involatile buffers, such as phosphate buffers, are unsuitable for LC-MS as they can contaminate the ion source and reduce sensitivity. shimadzu.com Therefore, volatile organic acids like formic acid and acetic acid, or volatile salts like ammonium formate and ammonium acetate, are used. The methods developed for fluorophenylacetic acid isomer separation using formic or acetic acid are fully compatible with mass spectrometry, allowing for precise identification of each separated peak based on its mass-to-charge ratio. sielc.comsielc.com
Computational Chemistry and Molecular Modeling
Computational chemistry provides valuable insights into the intrinsic properties of this compound, helping to predict its reactivity and electronic characteristics without the need for extensive experimentation.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as Fukui functions, local softness, and electrophilicity, DFT can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. researchgate.net This is particularly useful for predicting the regioselectivity of further substitution reactions on the aromatic ring. These calculations help chemists design synthetic routes that favor the formation of a desired isomer.
Computational models are employed to predict various electronic properties that govern the reactivity of this compound. Key parameters derived from these models include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and interactions between orbitals within the molecule. researchgate.net
Studies using DFT on related halogenated phenylacetic acids have calculated these global and local reactivity descriptors to understand and compare the reactivity of different halogen-substituted isomers. researchgate.net Similar computational approaches allow for the prediction of the electronic behavior of this compound, guiding its application in chemical synthesis. researchgate.netresearchgate.net
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Fukui Functions, Local Softness | Predicts the most reactive sites on the molecule for chemical reactions (regioselectivity). researchgate.net |
| DFT / TD-DFT | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The pursuit of more efficient and economical synthetic routes to 4-Bromo-2-fluorophenylacetic acid is a key area of future research. Traditional methods for synthesizing phenylacetic acid derivatives, such as the hydrolysis of benzyl cyanide or the carbonylation of benzyl halides, provide a foundation for improvement. Future methodologies are expected to focus on several key areas to enhance efficiency:
Catalyst Innovation: Development of more active and selective catalysts for carbonylation reactions could lead to higher yields and milder reaction conditions. For instance, exploring novel palladium or rhodium catalyst systems may reduce catalyst loading and improve turnover numbers.
Process Intensification: The application of technologies like flow chemistry and microwave-assisted synthesis is anticipated to significantly reduce reaction times, improve heat and mass transfer, and allow for safer and more controlled production processes.
Alternative Starting Materials: Research into alternative and more readily available starting materials will be crucial for cost-effective synthesis. This could involve developing new cross-coupling strategies that utilize different precursors.
| Synthetic Approach | Potential for Efficiency Enhancement |
| Catalytic Carbonylation | Development of highly active catalysts to lower reaction temperatures and pressures. |
| Willgerodt-Kindler Reaction | Optimization of phase-transfer catalysis to shorten reaction times and improve yields. guidechem.com |
| Hydrolysis of Benzyl Cyanide | Use of green acid catalysts and improved work-up procedures to minimize waste. |
Exploration of New Biological Targets for this compound Derivatives
While this compound itself is primarily a chemical intermediate, its derivatives hold significant promise for therapeutic applications. Future research will focus on synthesizing libraries of compounds derived from this scaffold and screening them against a wide array of biological targets to uncover new pharmacological activities.
One promising avenue is in the development of novel antimicrobial agents . A study has already synthesized and evaluated a derivative, N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide, for its potential as an antitubercular agent. mdpi.com This indicates that the 4-bromo-2-fluorophenyl moiety can be incorporated into structures with activity against infectious diseases. Future work will likely expand to screen derivatives against a broader spectrum of bacteria and fungi, including drug-resistant strains.
Another area of exploration is in the field of enzyme inhibition . Phenylacetic acid derivatives have been investigated as inhibitors for various enzymes. For example, halogenated benzyloxyphenylacetic acids have been evaluated as aldose reductase inhibitors, which are relevant to diabetic complications. Furthermore, other carboxylic acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a target for cancer therapy. nih.gov The unique electronic properties conferred by the bromine and fluorine atoms in this compound could lead to derivatives with high affinity and selectivity for specific enzyme targets.
Future research will likely involve:
High-throughput screening of derivative libraries against various enzymes and receptors.
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
Investigation of novel mechanisms of action for biologically active derivatives.
Application in Materials Science and Polymer Chemistry
The incorporation of fluorine and bromine atoms into organic molecules can impart unique properties, such as thermal stability, chemical resistance, and specific optical and electronic characteristics. These features make this compound an attractive building block for novel materials.
Future research in this area is anticipated to explore its use in the synthesis of:
Specialty Polymers: Fluorinated polymers are known for their high performance in demanding environments. nih.gov Derivatives of this compound could be used as monomers or additives to create new poly(arylene ether)s or polyesters with enhanced thermal stability, flame retardancy, and low surface energy. These materials could find applications in aerospace, electronics, and protective coatings.
Liquid Crystals and Dyes: Phenylacetic acid precursors are used in the synthesis of compounds that form the basis of some dyes and liquid crystals. The specific stereoelectronic profile of this compound could be exploited to design new liquid crystalline materials with tailored phase behavior and electro-optical properties.
Functional Materials: The reactivity of the carboxylic acid and the potential for further modification at the bromine position make this compound a versatile starting point for more complex functional materials, including those for proton exchange membranes in fuel cells or as components in advanced biomedical materials. researchgate.net
Green Chemistry Innovations in the Production and Use of the Compound
The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis of this compound is no exception. Future research will aim to develop more environmentally benign processes for its production and for the synthesis of its derivatives.
Key areas for green chemistry innovation include:
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives is a primary goal. This includes exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts (enzymes), can reduce energy consumption and avoid the use of stoichiometric reagents that generate significant waste.
Energy Efficiency: As mentioned in the context of novel synthetic methodologies, the use of microwave or flow chemistry can significantly reduce the energy input required for the synthesis.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Drug Design
Computational chemistry and molecular modeling are powerful tools that can accelerate research and development. In the context of this compound and its derivatives, these techniques will be instrumental in several areas.
Drug Design and Discovery: Structure-based and ligand-based drug design approaches can be used to predict the biological activity of novel derivatives. nih.gov
Molecular Docking: This technique can be used to simulate the binding of derivatives to the active sites of biological targets like enzymes, helping to prioritize compounds for synthesis and experimental testing. f1000research.commdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity, providing insights for the design of more potent compounds.
Mechanistic Understanding: Computational methods can be employed to study the reaction mechanisms of synthetic pathways, aiding in the optimization of reaction conditions for improved yield and selectivity.
Materials Science: Modeling can be used to predict the properties of polymers and other materials derived from this compound, guiding the design of materials with specific desired characteristics.
The application of artificial intelligence and machine learning in these computational models is expected to further enhance their predictive power and provide deeper insights into the behavior of these molecules. rsdjournal.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 4-Bromo-2-fluorophenylacetic acid purity and structural integrity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, referencing retention times against known standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions (e.g., bromo and fluoro groups on the aromatic ring). Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight and fragmentation patterns, as demonstrated for structurally similar halogenated phenylacetic acids . Differential scanning calorimetry (DSC) or melting point determination (e.g., mp 117–119°C for 4-bromo derivatives) provides supplementary purity data .
Q. How can researchers optimize synthesis routes for this compound from precursor molecules?
- Methodological Answer : Start with bromo-fluorobenzene derivatives and employ Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the acetic acid moiety. For example, 4-Bromo-2-fluorocinnamic acid (mp 219–223°C) can be hydrogenated to the corresponding phenylacetic acid derivative using palladium catalysts . Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction conditions (e.g., solvent polarity, temperature) using factorial design to maximize yield .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group meta to the acetic acid chain directs electrophilic substitution, while the bromo group (ortho/para-directing) enhances oxidative stability. Computational studies (DFT calculations) can predict regioselectivity in reactions like Heck coupling. Experimentally, compare reaction outcomes with analogues (e.g., 4-Bromo-3-fluorophenylboronic acid) to isolate substituent effects .
Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated phenylacetic acids?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Reproduce synthesis and purification steps (e.g., recrystallization in ethanol/water mixtures) under controlled conditions. Cross-reference with high-resolution MS and X-ray crystallography for unambiguous verification. For example, 4-Bromo-2-fluorocinnamic acid exhibits a sharp mp (219–223°C), suggesting high crystallinity, while impurities broaden melting ranges .
Q. How can kinetic studies elucidate degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 1–13) at 40–80°C. Analyze degradation products via LC-MS/MS to identify hydrolysis or decarboxylation intermediates. Compare with degradation profiles of related compounds (e.g., 2-Chloro-6-fluorophenylacetic acid) to infer halogen-specific stability trends .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. aqueous) for hydrogenation steps .
- Analytical Validation : Calibrate HPLC methods using certified reference materials (CRMs) for halogenated aromatics, ensuring ≤2% relative standard deviation (RSD) in retention times .
- Safety Protocols : Store this compound at 0–6°C in amber vials to prevent photodegradation, as recommended for boronic acid analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
